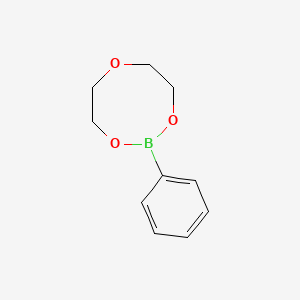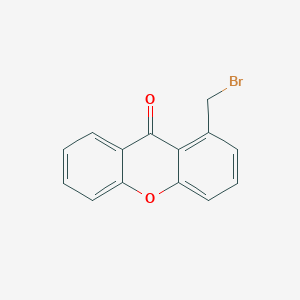
1-(Bromomethyl)-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-9H-xanthen-9-one is an organic compound that belongs to the xanthene family It is characterized by a bromomethyl group attached to the xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the bromination of 9H-xanthen-9-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of solvent and reaction conditions can be optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-9H-xanthen-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted xanthene derivatives.
Oxidation Reactions: Xanthone derivatives.
Reduction Reactions: Methyl-substituted xanthene derivatives.
Scientific Research Applications
1-(Bromomethyl)-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific optical properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-9H-xanthen-9-one primarily involves its reactivity due to the presence of the bromomethyl group. This group can participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds. The xanthene core can also interact with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
9H-xanthen-9-one: The parent compound without the bromomethyl group.
1-(Chloromethyl)-9H-xanthen-9-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-9H-xanthen-9-one: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)-9H-xanthen-9-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives .
Properties
CAS No. |
53424-10-5 |
|---|---|
Molecular Formula |
C14H9BrO2 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
1-(bromomethyl)xanthen-9-one |
InChI |
InChI=1S/C14H9BrO2/c15-8-9-4-3-7-12-13(9)14(16)10-5-1-2-6-11(10)17-12/h1-7H,8H2 |
InChI Key |
BJOAZJXOBLJOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
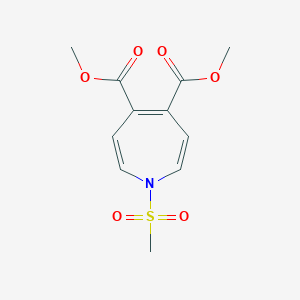

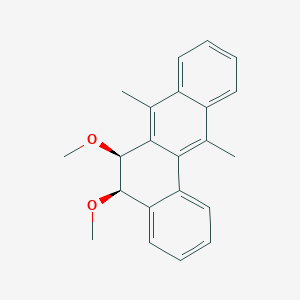
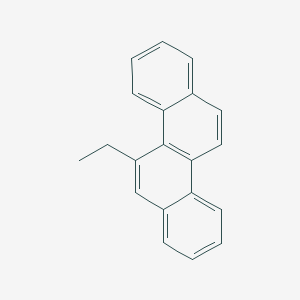
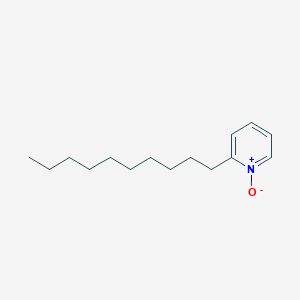
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
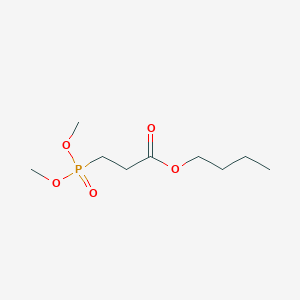



![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
